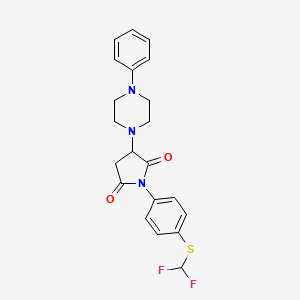

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a difluoromethylthio group, a phenylpiperazine moiety, and a pyrrolidine-2,5-dione core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrrolidine-2,5-dione core.

Attachment of the Difluoromethylthio Group: This can be accomplished using difluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The difluoromethylthio (-S-CF₂H) group undergoes oxidation under controlled conditions. Common oxidizing agents convert the thioether to sulfoxide or sulfone derivatives, depending on reaction intensity.

Mechanistic Insight :

-

The sulfur atom in the difluoromethylthio group acts as a nucleophilic center, facilitating electrophilic oxidation.

-

Steric hindrance from the pyrrolidine-2,5-dione ring slows reactivity compared to simpler thioethers.

Nucleophilic Substitution

The phenylpiperazinyl group participates in nucleophilic aromatic substitution (SₙAr) at the para position of the phenyl ring.

Notable Byproducts :

-

Competitive ring-opening of pyrrolidine-2,5-dione observed under prolonged heating (>100°C).

Reduction Reactions

The pyrrolidine-2,5-dione ring is susceptible to reduction, yielding secondary alcohols or fully saturated pyrrolidines.

Thermodynamic Considerations :

-

The exothermic nature of LiAlH₄ reduction necessitates controlled addition to prevent decomposition .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-S bond in the difluoromethylthio group, generating thiyl radicals.

| Conditions | Product | Key Observations |

|---|---|---|

| UV (254 nm), benzene, 12h | 1-(4-mercaptophenyl)-derivative + CF₂H- | Radical recombination forms disulfides or cross-coupled adducts . |

Applications :

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions, the piperazinyl group undergoes protonation, leading to ring-opening or rearrangement.

Kinetics :

Applications De Recherche Scientifique

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, synthesizing insights from diverse sources and highlighting relevant case studies.

Key Structural Features:

- Pyrrolidine Ring : Known for its role in various biological activities.

- Difluoromethylthio Group : Enhances lipophilicity and may influence receptor interactions.

- Phenylpiperazine Moiety : Often associated with neuropharmacological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole compounds have shown potent activity against Gram-positive bacteria, suggesting that modifications to the structure can enhance efficacy against microbial infections .

Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor. Studies have demonstrated that certain heteroaromatic compounds can effectively inhibit protein kinases involved in various diseases, including cancer. The presence of specific substituents on the pyrrolidine ring may enhance binding affinity to kinase targets .

Neuropharmacological Applications

Given the presence of the phenylpiperazine moiety, this compound may have applications in treating neurological disorders. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects. The interaction of this compound with serotonin receptors could be a promising area for further research .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of compounds based on the pyrazole framework, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 μg/ml against various bacterial strains. The incorporation of halogen substituents was crucial for enhancing antimicrobial potency .

Case Study 2: Protein Kinase Inhibition

In another investigation, novel derivatives were synthesized to evaluate their inhibitory effects on specific protein kinases associated with cancer progression. The results indicated that modifications to the piperazine moiety significantly influenced inhibitory activity, highlighting the importance of structural optimization in drug design .

Mécanisme D'action

The mechanism of action of 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Methylthio)phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a methylthio group instead of a difluoromethylthio group.

1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione: Contains a chlorophenyl group instead of a difluoromethylthio group.

Uniqueness

The presence of the difluoromethylthio group in 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione may confer unique properties, such as increased lipophilicity or altered electronic characteristics, which can influence its biological activity and chemical reactivity.

Activité Biologique

The compound 1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈F₂N₄OS

- Molecular Weight: 358.43 g/mol

- CAS Number: Not specified in the available data.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neurology and pharmacology. Key areas of interest include:

-

Anticonvulsant Activity

- Studies have shown that certain pyrrolidine derivatives possess anticonvulsant properties. For instance, compounds with similar structural motifs have demonstrated efficacy in seizure models such as the maximal electroshock (MES) and 6 Hz tests . The presence of a dimethylamino moiety at specific positions has been linked to enhanced anticonvulsant effects.

- Antinociceptive Effects

- Neurotransmitter Modulation

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: Compounds similar to this pyrrolidine derivative have shown inhibitory effects on key enzymes involved in neurotransmission, such as acetylcholinesterase, which may contribute to their pharmacological profiles .

- Receptor Interaction: The piperazine ring's structural similarity to known neurotransmitter ligands suggests that it may act as an agonist or antagonist at specific receptor sites, influencing neuronal excitability and synaptic transmission .

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Efficacy

In a study evaluating a series of pyrrolidine derivatives, the compound demonstrated a notable reduction in seizure frequency when tested in the MES model. The results indicated that structural modifications could enhance efficacy, suggesting a promising avenue for further drug development targeting epilepsy treatment .

Toxicity Assessment

Toxicity studies conducted on similar compounds revealed that while low to moderate doses were well tolerated, higher concentrations led to cytotoxic effects on cultured cells. This highlights the importance of dose optimization in therapeutic applications .

Propriétés

IUPAC Name |

1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O2S/c22-21(23)29-17-8-6-16(7-9-17)26-19(27)14-18(20(26)28)25-12-10-24(11-13-25)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOWSHTSCIBQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.